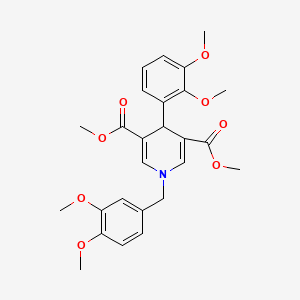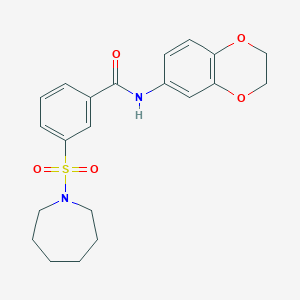![molecular formula C26H27N3O3S B3587852 1-{3-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZOYL}-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B3587852.png)
1-{3-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZOYL}-1,2,3,4-TETRAHYDROQUINOLINE
Overview
Description
1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, a benzoyl group, and a phenylpiperazine sulfonyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Next, the benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the tetrahydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride.
Finally, the phenylpiperazine sulfonyl moiety is attached via a nucleophilic substitution reaction. This involves the reaction of 4-phenylpiperazine with a sulfonyl chloride derivative of the benzoyl-tetrahydroquinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sulfonyl chlorides
Major Products
Oxidation: Quinoline derivatives
Reduction: Reduced tetrahydroquinoline derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where increased acetylcholine levels can help alleviate symptoms of cognitive decline.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, studied for its acetylcholinesterase inhibitory activity.
3-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid: Shares the phenylpiperazine sulfonyl group and is used in similar research contexts.
Uniqueness
1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline is unique due to its combination of a tetrahydroquinoline core with a benzoyl and phenylpiperazine sulfonyl moiety. This unique structure allows it to participate in a diverse range of chemical reactions and makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[3-(4-phenylpiperazin-1-yl)sulfonylphenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S/c30-26(29-15-7-10-21-8-4-5-14-25(21)29)22-9-6-13-24(20-22)33(31,32)28-18-16-27(17-19-28)23-11-2-1-3-12-23/h1-6,8-9,11-14,20H,7,10,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNCHPUMDFGFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B3587782.png)

![3-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3587789.png)
![3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3587797.png)
![3-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B3587805.png)
![2-[(5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B3587816.png)
![2-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B3587825.png)

![3-[(4Z)-4-(PHENYLIMINO)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]BENZOIC ACID](/img/structure/B3587837.png)
![N,N'-1,4-phenylenebis[2-(2-pyridinylthio)acetamide]](/img/structure/B3587840.png)
![ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B3587842.png)
![cyclopropyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B3587845.png)
![2-[N-(4-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]-N-(3-CHLOROPHENYL)ACETAMIDE](/img/structure/B3587855.png)
![2-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-4,5-difluorobenzamide](/img/structure/B3587872.png)
